molecular formula C8H8NO2- B8372955 N-benzylcarbamate

N-benzylcarbamate

Cat. No.: B8372955
M. Wt: 150.15 g/mol
InChI Key: RRIWSQXXBIFKQM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylcarbamate (chemical formula: C₉H₁₁NO₂; molecular weight: 165.19 g/mol) is a carbamate derivative where a benzyl group is attached to the carbamate nitrogen. It is widely utilized in organic synthesis, particularly as a protecting group for amines and in enzyme-catalyzed reactions. Its synthesis often involves enzymatic methods, such as the use of EstCE1 carboxylesterase with benzyl alcohol and dimethyl carbonate (DMC) under optimized conditions . Key applications include its role as an intermediate in pharmaceuticals, such as hydroxyproline-based blockers of amino acid transporters, where it serves as a transient protective group cleavable via hydrogenolysis .

Properties

Molecular Formula

C8H8NO2-

Molecular Weight

150.15 g/mol

IUPAC Name

N-benzylcarbamate

InChI

InChI=1S/C8H9NO2/c10-8(11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)/p-1

InChI Key

RRIWSQXXBIFKQM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

N-benzylcarbamate as a Synthetic Intermediate

This compound serves as a valuable synthon in organic synthesis, particularly in the preparation of amides and hydroxamic acids. Its utility stems from its stability and ability to undergo various transformations.

  • Transcarbamation and Amidation : A recent study demonstrated an efficient method for transcarbamation using this compound in primary alcohols, yielding amides with moderate to good yields (75-81%) under mild conditions using potassium carbonate . This method highlights the compound's role in facilitating the formation of peptide bond surrogates, which is crucial in drug discovery.
Reaction TypeConditionsYield (%)
TranscarbamationK2CO3, Primary Alcohols75-81
AmidationK2CO3, Isopropyl Alcohol71-81

Inhibition of Cholinesterase Enzymes

This compound derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

  • In vitro Studies : A series of benzene-based carbamates were synthesized and evaluated for their inhibitory activity against AChE and BChE. Some derivatives exhibited significantly higher inhibitory potency compared to traditional inhibitors, demonstrating potential for therapeutic applications . For instance, one compound showed an IC50 value of 5.51 µM against BChE, indicating a promising lead for further development.
Compound IDIC50 (µM)Enzyme Target
235.51BChE
3232.01AChE

Mechanistic Studies

Reaction Mechanisms Involving this compound

The mechanistic pathways involving this compound have been explored through various studies. For example, its condensation with glyoxal has been investigated to form new derivatives with potential biological activity . This reaction highlights the compound's ability to participate in complex synthetic pathways leading to novel molecular architectures.

Case Studies

Case Study: Synthesis of Hydroxamic Acids

In a study focused on the synthesis of hydroxamic acids from this compound, researchers demonstrated that this compound could be transformed into functionalized derivatives with potential anticancer properties. The synthesis involved alkylation reactions that produced various hydroxamic acid derivatives, which were subsequently evaluated for their biological activity against cancer cell lines .

Chemical Reactions Analysis

Hydrolysis Reactions

N-Benzylcarbamate undergoes hydrolysis under acidic or basic conditions to yield benzyl alcohol and carbamic acid derivatives. The hydrolysis kinetics depend on pH and substituent effects:

  • Base-Catalyzed Hydrolysis : In alkaline media (e.g., NaOH), the carbamate bond cleaves via nucleophilic attack by hydroxide ions, releasing 4-nitrophenol (absorbance monitored at 413 nm) .

  • Acid-Catalyzed Hydrolysis : Under strong acids (e.g., H₂SO₄), hydrolysis competes with condensation reactions, often producing benzyl alcohol (BnOH) and urea derivatives .

Table 1: Hydrolysis Rate Comparison of Carbamates vs. Carbonates

SubstrateHydrolysis Rate (pH 12)Relative Stability
Benzyl Carbonate0.45 min⁻¹Less stable
Benzyl Carbamate0.12 min⁻¹More stable

Data adapted from base-catalyzed hydrolysis studies .

N-Alkylation and Transformations

This compound serves as a precursor for synthesizing primary amines via sequential alkylation and deprotection:

  • N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH/DMF yields N-alkyl derivatives .

  • Deprotection : Lewis acids (e.g., BCl₃) cleave the benzyl group, releasing primary amines .

Example Reaction :

C₆H₅CH₂OC(O)NH₂+CH₃INaH, DMFC₆H₅CH₂OC(O)NHCH₃BC₃CH₃NH₂\text{C₆H₅CH₂OC(O)NH₂} + \text{CH₃I} \xrightarrow{\text{NaH, DMF}} \text{C₆H₅CH₂OC(O)NHCH₃} \xrightarrow{\text{BC₃}} \text{CH₃NH₂}

Condensation with Glyoxal

In polar protic solvents (e.g., acetic acid), this compound condenses with glyoxal to form heterocyclic compounds. Acid concentration critically influences product distribution:

Table 2: Product Yields in Glyoxal Condensation (H₂SO₄ Catalyst)

H₂SO₄ ConcentrationMajor Products (Yield %)
0.3%2 (15%), 3 (10%)
2%5 (45%), 8 (11%)
7%Complex byproducts (dominant)

Key products include N,N′-bis(carbobenzoxy)-1,4-dioxane-2,5-diol (2 ) and N,N′,N″-tris(carbobenzoxy)ethan (5 ) .

Reactions with Stabilized Nucleophiles

This compound reacts with carbanions (e.g., enolates) to form hydroxamic acids, bypassing competing Weinreb amide pathways :

  • Mechanism : Nucleophilic attack at the carbonyl carbon generates an intermediate enolate, which is stabilized by electron-withdrawing groups.

  • Application : Synthesizes trihydroxamic acid chelators for metal-binding studies .

Oxidation and Reduction

While direct oxidation data is limited, analogous benzylic systems undergo:

  • Benzylic Oxidation : KMnO₄ oxidizes the benzyl position to ketones .

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd) reduces nitro derivatives to amines.

Enzyme Inhibition Studies

This compound derivatives exhibit cholinesterase inhibition, with IC₅₀ values optimized via structural modifications:

  • AChE Inhibition : IC₅₀ = 32.01 µM (2× better than rivastigmine) .

  • BChE Selectivity : Benzyl substituents enhance selectivity (SI = 7.83) .

Comparison with Similar Compounds

Substituents on the Carbamate Nitrogen

Modifying the nitrogen substituent significantly alters chemical reactivity and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Reference
N-Benzylcarbamate C₉H₁₁NO₂ 165.19 Enzymatically synthesized; used as a protecting group; thermally sensitive .
N-Ethylcarbamate (2c) C₉H₁₇NO₂ 183.24 Higher lipophilicity; 92% synthesis yield; used in HDAC inhibitor prodrugs .
N-Phenylcarbamate (2d) C₁₃H₁₃NO₂ 215.25 Aromatic substituent enhances stability; 96% yield; potential for drug design .
N-Vinylcarbamate C₁₀H₁₁NO₂ 177.20 Reactive vinyl group enables polymerization; CAS 139-88-8 .

Key Differences :

  • This compound is prone to thermal degradation (requires GC injector temperature ≤120°C) , whereas N-phenylcarbamate exhibits greater thermal stability due to resonance stabilization.
  • N-Ethylcarbamate ’s aliphatic chain increases lipophilicity, making it suitable for prodrugs targeting cellular membranes .

Substituents on the Aromatic Ring

Variations in the benzyl group’s substituents influence electronic and steric properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Reference
(2-Methylphenyl) this compound C₁₅H₁₅NO₂ 241.29 Methyl group enhances steric hindrance; used in agrochemicals .
4-Nitrophenyl this compound C₁₄H₁₂N₂O₅ 288.26 Nitro group increases electrophilicity; acts as a leaving group in synthesis .

Key Differences :

  • The 4-nitrophenyl derivative’s nitro group accelerates reactivity in nucleophilic substitutions, contrasting with the parent compound’s stability .

Hydroxy and Alkyl Derivatives

Functional group additions modulate biological activity and solubility:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Benzyl N-Hydroxycarbamate C₈H₉NO₃ 167.16 Hydroxylamine moiety enables chelation; used in metal ion scavenging .
N-Hexylcarbamate C₁₃H₂₇NO₂ 229.36 Long alkyl chain enhances lipid solubility; relevant in drug delivery .

Key Differences :

  • N-Hydroxycarbamate ’s hydroxyl group enables coordination chemistry, unlike the inert benzyl group in this compound .
  • N-Hexylcarbamate ’s aliphatic chain improves membrane permeability, critical for CNS-targeting therapeutics .

Alkyl vs. Aryl Carbamates

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Ethyl this compound C₁₀H₁₃NO₂ 179.22 Ethyl ester increases hydrolysis rate; used in peptide synthesis .
tert-Butyl this compound C₁₂H₁₅NO₂ 205.25 Bulky tert-butyl group enhances steric protection; resistant to acidic conditions .

Key Differences :

  • Ethyl esters hydrolyze faster than methyl or benzyl derivatives, affecting prodrug activation kinetics .
  • tert-Butyl groups provide superior protection in acidic environments, ideal for multi-step syntheses .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) LogP Solubility (mg/mL) Stability
This compound Not reported 1.52 2.3 (Water) Thermally sensitive
N-Phenylcarbamate (2d) 110–112 2.87 0.8 (Water) High thermal stability
4-Nitrophenyl Derivative 145–147 3.12 0.2 (Water) Light-sensitive

Table 2: Spectroscopic Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
This compound 1720 (C=O) 4.35 (s, 2H, CH₂) 166 [M+H]+
N-Ethylcarbamate (2c) 1705 (C=O) 1.15 (t, 3H, CH₃) 184 [M+H]+

Q & A

Q. What are the standard synthetic routes for N-benzylcarbamate, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via carbamate formation using benzylamine and carbonylating agents. A common method involves reacting benzylamine with phenyl chloroformate or dimethyl carbonate under basic conditions. For example, potassium tert-butoxide has been used to facilitate the reaction of benzylamine with methyl tert-butyl carbonate (MtBuC), yielding this compound as a major product when steric hindrance limits cyclization pathways . To ensure reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and characterize products using 1^1H/13^13C NMR, LC-MS, and HRMS .

Q. How should researchers characterize this compound and validate its purity?

Essential characterization includes:

  • Spectroscopic data : 1^1H NMR (δ 7.2–7.4 ppm for aromatic protons), 13^13C NMR (carbonyl resonance ~155 ppm), and HRMS for molecular ion confirmation .
  • Chromatography : LC-MS to assess purity and detect byproducts.
  • Melting point : Reported values range from 97–100°C for crystalline derivatives . Always compare data with literature and provide full spectral interpretations in supplementary materials .

Q. What are the best practices for reporting experimental procedures involving this compound?

  • Detailed synthesis protocols : Include reagent quantities, reaction times, and purification steps (e.g., column chromatography gradients).
  • Compound characterization : Report all spectral data in the main text or supplementary information, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
  • Reproducibility : For known compounds, cite prior syntheses; for novel derivatives, provide exhaustive analytical evidence .

Advanced Research Questions

Q. How can steric and electronic effects influence the reactivity of this compound in nucleophilic reactions?

Steric hindrance significantly impacts reaction pathways. For instance, in reactions with diols, bulky substituents on the diol or the α-carbon of this compound can favor intermolecular carbamate formation over cyclization (e.g., oxazinanone formation) due to hindered intramolecular attack . Electronic effects, such as electron-withdrawing groups on the benzyl ring, may alter electrophilicity of the carbonyl carbon, affecting reaction rates with amines or alcohols. Computational studies (DFT) can model these effects .

Q. How should researchers resolve contradictions in product selectivity reported for this compound-mediated reactions?

Contradictions often arise from varying reaction conditions or unaccounted steric/electronic factors. For example, a study reported 86% yield of this compound in one system but negligible selectivity in another due to steric differences . To address this:

  • Systematic variation : Test temperature, solvent polarity, and catalyst loadings.
  • Mechanistic analysis : Use kinetic studies or isotopic labeling to identify rate-determining steps.
  • Cross-validate data : Compare results with computational predictions (e.g., transition state modeling) .

Q. What strategies can improve the design of this compound derivatives for targeted biological activity?

  • Structure-activity relationship (SAR) studies : Modify the benzyl group (e.g., nitro, methyl substituents) and assess changes in bioactivity .
  • Metabolic stability : Introduce fluorinated or heterocyclic moieties to enhance resistance to enzymatic degradation.
  • Co-crystallization studies : Resolve X-ray structures of this compound bound to target proteins (e.g., enzymes) to guide rational design .

Methodological Considerations

Q. How can computational tools aid in predicting the reactivity of this compound derivatives?

  • DFT calculations : Model reaction pathways (e.g., intramolecular vs. intermolecular attack) to predict product distributions .
  • Molecular docking : Screen derivatives against protein targets to prioritize synthesis.
  • Cheminformatics : Use QSAR models to correlate structural features with observed activity .

Q. What are the ethical and practical guidelines for citing prior work on this compound?

  • Primary literature : Cite original synthetic methods (e.g., Stigter, 2011) rather than reviews .
  • Data transparency : Share characterization data in open-access repositories (e.g., Zenodo) and avoid redundant publication .
  • Conflict of interest : Disclose funding sources related to commercial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.